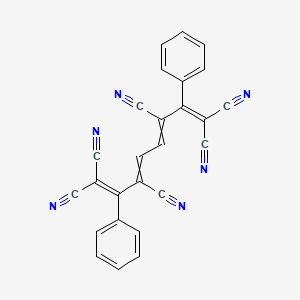
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile is an organic compound characterized by its unique structure, which includes multiple phenyl groups and nitrile functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of suitable precursors under controlled conditions to form the desired tetraene structure with phenyl and nitrile groups. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and maintaining cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce new functional groups, such as halides or amines .
科学的研究の応用
2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrile groups can form strong interactions with various enzymes and receptors, influencing their activity. Additionally, its conjugated tetraene structure allows it to participate in electron transfer processes, which can affect cellular redox states and signaling pathways .
類似化合物との比較
Similar Compounds
1,8-Diphenyl-1,3,5,7-octatetraene: Similar in structure but lacks the nitrile groups, affecting its reactivity and applications.
2,6-Dimethyl-1,3,5,7-octatetraene: Contains methyl groups instead of phenyl groups, leading to different chemical properties and uses.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research fields .
特性
CAS番号 |
106577-45-1 |
|---|---|
分子式 |
C26H12N6 |
分子量 |
408.4 g/mol |
IUPAC名 |
2,7-diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile |
InChI |
InChI=1S/C26H12N6/c27-13-21(25(23(15-29)16-30)19-7-3-1-4-8-19)11-12-22(14-28)26(24(17-31)18-32)20-9-5-2-6-10-20/h1-12H |
InChIキー |
KGRRTTZTLKJBME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)C(=CC=C(C#N)C(=C(C#N)C#N)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


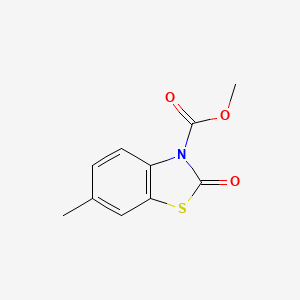
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)

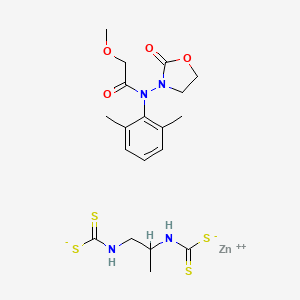
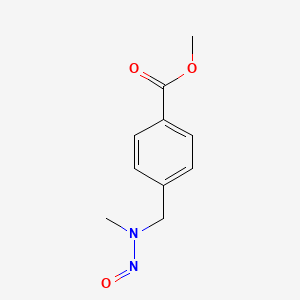
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)



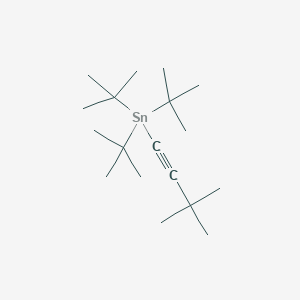
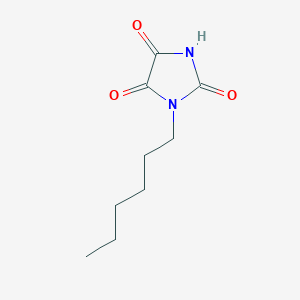

![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)

